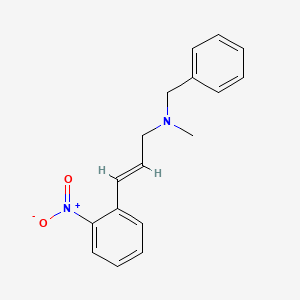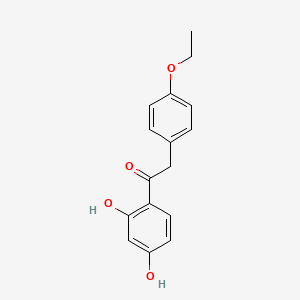![molecular formula C16H18ClNO3 B5695787 methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate, also known as MCAP, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MCAP belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate targets multiple pathways involved in various diseases. In cancer, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disorders, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.
実験室実験の利点と制限
One advantage of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its potential as a therapeutic agent in various diseases. Another advantage is its relatively simple synthesis method. However, one limitation of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate research. One direction is the development of more efficient synthesis methods for methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in vivo. Additionally, further research is needed to fully understand the mechanism of action of methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate and its potential as a therapeutic agent in various diseases.
合成法
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with piperidine and ethyl acetoacetate, followed by the reaction of the resulting compound with methyl iodide. Another method involves the reaction of 2-chlorobenzaldehyde with piperidine and malonic acid in the presence of acetic anhydride, followed by the reaction of the resulting compound with methyl iodide. These methods have been reported to yield methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate in good yields and purity.
科学的研究の応用
Methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorder research, methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate has been shown to protect against oxidative stress and improve cognitive function.
特性
IUPAC Name |
methyl 1-[(E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-21-16(20)13-8-10-18(11-9-13)15(19)7-6-12-4-2-3-5-14(12)17/h2-7,13H,8-11H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHOBTPHAFOCHF-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

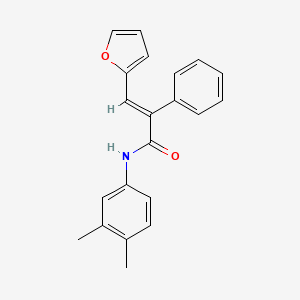
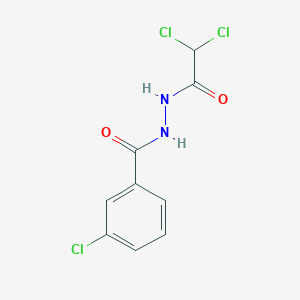
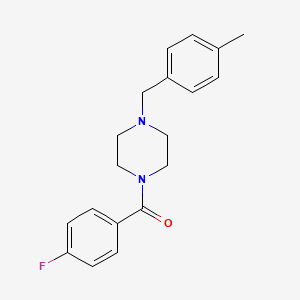
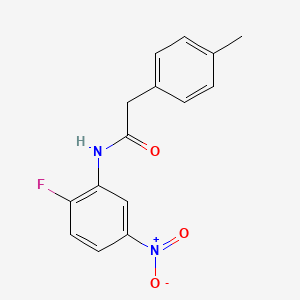
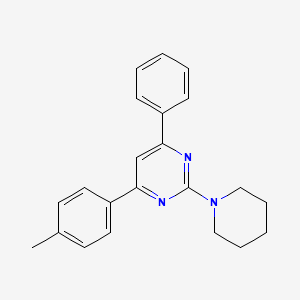
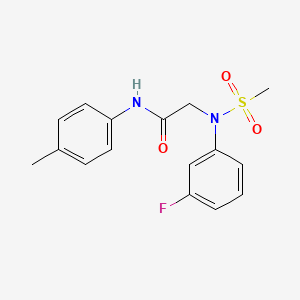
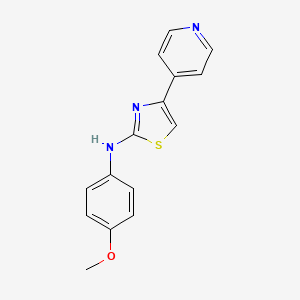
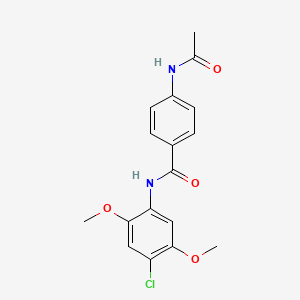
![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)
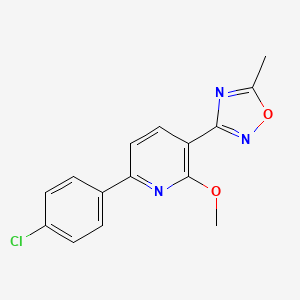
![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
